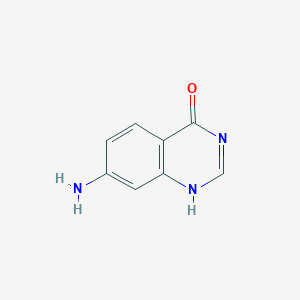

7-Aminoquinazolin-4-ol

Beschreibung

Significance of the Quinazoline Scaffold in Medicinal Chemistry

The quinazoline scaffold, a fusion of a benzene ring and a pyrimidine ring, is a privileged structure in medicinal chemistry due to its wide array of biological activities. mdpi.comekb.egnih.govmdpi.com This versatile framework is found in over 200 naturally occurring alkaloids and has been the subject of extensive research, leading to the development of numerous synthetic derivatives with significant therapeutic potential. arabjchem.org

Quinazoline-based compounds have demonstrated a broad spectrum of pharmacological effects, including:

Anticancer ekb.eg

Antimicrobial mdpi.com

Anti-inflammatory mdpi.commdpi.com

Antiviral mdpi.com

Antihypertensive nih.govmdpi.com

Anticonvulsant nih.govmdpi.com

Antitubercular mdpi.comnih.gov

The therapeutic success of several quinazoline-containing drugs has solidified the importance of this scaffold in drug discovery. A notable example is the class of Epidermal Growth Factor Receptor (EGFR) inhibitors, where the 4-aminoquinazoline core has proven to be highly effective. scielo.brnih.gov Drugs such as Gefitinib, Erlotinib, and Lapatinib, all featuring this core structure, have been approved for cancer therapy. arabjchem.org The ability of the quinazoline ring system to interact with various biological targets through different binding modes contributes to its widespread significance. nih.gov

Table 1: Approved Quinazoline-Based Drugs for Cancer Therapy

| Drug Name | Year of First Approval | Therapeutic Target |

| Gefitinib | 2002 | EGFR |

| Erlotinib | 2004 | EGFR |

| Lapatinib | 2007 | EGFR, HER2 |

| Vandetanib | 2011 | VEGFR, EGFR, RET |

| Afatinib | 2013 | EGFR, HER2 |

| Dacomitinib | 2018 | EGFR, HER2 |

| Osimertinib | 2015 | EGFR (T790M) |

| This table is not exhaustive and represents a selection of prominent examples. |

The continuous exploration of quinazoline derivatives is driven by the desire to develop more potent and selective therapeutic agents with improved pharmacological profiles. ekb.egnih.gov

Historical Context of Aminoquinazolines in Drug Discovery

The journey of aminoquinazolines in drug discovery began with the exploration of their potential as inhibitors of various enzymes, particularly kinases. scielo.br The 4-aminoquinazoline scaffold, in particular, gained prominence as a key pharmacophore for targeting protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. scielo.brresearchgate.net

An early and pivotal moment in the history of aminoquinazoline-based kinase inhibitors was the development of compounds targeting the Epidermal Growth Factor Receptor (EGFR). scielo.br This led to the approval of gefitinib in 2002 for the treatment of non-small cell lung cancer, marking a significant milestone and validating the therapeutic potential of this class of compounds. scielo.brscielo.br

The success of early EGFR inhibitors spurred further research into modifying the 4-aminoquinazoline core to improve potency, selectivity, and to overcome drug resistance. nih.gov This has led to the development of second and third-generation inhibitors that target specific mutations in EGFR, such as the T790M resistance mutation. scielo.brnih.gov

Beyond cancer, aminoquinazolines have been investigated for a range of other therapeutic applications, including their use as antihypertensive agents. scielo.br The adaptability of the aminoquinazoline scaffold allows for its modification to interact with a diverse set of biological targets, ensuring its continued relevance in modern drug discovery. scielo.br

Overview of Research Trajectories for 7-Aminoquinazolin-4-ol

While the broader class of aminoquinazolines has been extensively studied, research specifically focusing on this compound is more niche but holds significant interest. This particular isomer presents a unique substitution pattern that can influence its biological activity and potential therapeutic applications.

A primary research trajectory for derivatives of this compound is in the realm of anticancer drug discovery . The amino group at the 7-position offers a point for chemical modification, allowing for the synthesis of a variety of derivatives with potentially enhanced potency and selectivity against cancer-related targets. For instance, novel 7-substituted-4(3H)-quinazolinones have been designed and evaluated for their antitumor activity, with some compounds showing broad-spectrum effectiveness against various cancer cell lines. researchgate.net

Another area of investigation is the potential anticonvulsant activity of 7-aminoquinazoline derivatives. Research has shown that certain compounds within this class exhibit significant anticonvulsant effects with lower neurotoxicity compared to reference drugs. researchgate.net

Furthermore, the synthesis of novel 4-arylaminoquinazoline derivatives based on a 7-hydroxyquinazoline scaffold (a related structure) has been explored for their cytotoxic activity against cancer cells. ajol.info These studies often involve the synthesis of a key intermediate which is then elaborated to produce a library of compounds for biological evaluation. ajol.info The 7-amino group in this compound provides a similar handle for synthetic diversification.

The research on this compound and its derivatives often involves:

Chemical Synthesis: Developing efficient synthetic routes to access the core structure and its analogues. researchgate.netajol.info

Biological Evaluation: Screening the synthesized compounds for their activity against various biological targets, such as cancer cell lines or specific enzymes. researchgate.netajol.inforesearchgate.net

Structure-Activity Relationship (SAR) Studies: Analyzing how different chemical modifications to the 7-aminoquinazoline scaffold affect its biological activity to guide the design of more potent compounds. drugdesign.org

Eigenschaften

IUPAC Name |

7-amino-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXFFJUUIIGPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50318960 | |

| Record name | 7-aminoquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90004-09-4 | |

| Record name | 90004-09-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-aminoquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Amino-quinazolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7-aminoquinazolin-4-ol and Its Derivatives

General Synthetic Strategies for Quinazolinones and Aminoquinazolines

The synthesis of the quinazolinone skeleton, the foundational structure of 7-Aminoquinazolin-4-ol, can be approached through several established and modern methods. These strategies typically involve the construction of the pyrimidine ring onto a pre-existing benzene derivative.

Historically, the most common synthesis of 4(3H)-quinazolinone is the Niementowski reaction , first detailed in 1895, which involves heating anthranilic acid with formamide. acgpubs.org Over the years, this foundational method has been expanded to use derivatives of anthranilic acid, such as its esters or amides. acgpubs.org

Modern synthetic approaches offer a wider array of options, often providing higher yields and milder reaction conditions. These include transition-metal-catalyzed reactions, microwave-assisted synthesis, and one-pot procedures. ujpronline.comthieme-connect.com For instance, 4-aminoquinazolines can be efficiently prepared by reacting amines with 4-chloroquinazolines, which are themselves synthesized from the corresponding quinazolinones. acs.org Another key strategy is the regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline precursors, which consistently favors substitution at the 4-position to yield 2-chloro-4-aminoquinazoline derivatives. mdpi.com

Other notable methods include the cyclization of 2-aminobenzamides with aldehydes, which can be catalyzed by p-toluenesulfonic acid and followed by oxidative dehydrogenation. organic-chemistry.org Metal-free approaches, such as the oxidative annulation of N-arylamidines and aldehydes, have also been developed to construct the 2-aminoquinazoline scaffold. nih.gov

| Synthetic Strategy | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Niementowski Reaction | Anthranilic Acid | Formamide, Heat (120°C) | 4(3H)-Quinazolinone | acgpubs.org |

| Microwave-Assisted Synthesis | N-(2-cyanophenyl)-N,N-dimethylformamidine derivatives, Amines | Microwave irradiation, Acetic Acid | 4-Aminoquinazoline | acs.org |

| Nucleophilic Aromatic Substitution (SNAr) | 2,4-Dichloroquinazoline | Primary or Secondary Amines, Various Solvents (Ethanol, THF) | 2-Chloro-4-aminoquinazoline | mdpi.com |

| Oxidative Cyclization | Isatins, Amidine hydrochlorides | tert-Butyl hydroperoxide/K3PO4 | Functionalized Quinazolin-4(3H)-ones | organic-chemistry.org |

| Condensation/Dehydrogenation | 2-Aminobenzamides, Aldehydes | p-Toluenesulfonic acid, PIDA (oxidant) | 4(3H)-Quinazolinones | organic-chemistry.org |

Specific Routes to this compound Core Structure

The synthesis of the specific this compound core requires strategies that incorporate an amino group at the C-7 position of the quinazoline ring. This is typically achieved by using a starting material that already contains a nitrogen-based functional group at the corresponding position of the benzene ring, which is either carried through the synthesis or converted to an amino group in a final step.

Condensation Reactions

Condensation reactions are a direct method for forming the quinazolinone ring. To synthesize the 7-amino derivative, a substituted anthranilic acid is the logical precursor. For example, a modified Niementowski reaction could employ 2,4-diaminobenzoic acid. However, a more common and controllable approach involves starting with 4-nitroanthranilic acid. This precursor undergoes condensation with a source of the C2 carbon, such as formamide or triethyl orthoformate, to yield 7-nitroquinazolin-4-ol. acgpubs.orgacs.org The nitro group can then be reduced in a subsequent step to the desired 7-amino functionality. Another approach involves the ultrasound-assisted condensation of o-aminobenzamides and aldehydes, which offers a rapid and efficient synthesis under ambient conditions without the need for a metal catalyst. rsc.org

Multi-step Synthesis from Precursors

Multi-step synthesis provides a robust and versatile pathway to the this compound core, allowing for purification of intermediates and greater control over the final product. A prevalent and logical multi-step strategy begins with a commercially available substituted aniline or benzoic acid. arabjchem.org

A representative synthetic route is outlined below:

Cyclization: The synthesis commences with a 4-substituted anthranilic acid, typically 4-nitroanthranilic acid. This compound is cyclized by heating with formamide or formic acid to construct the pyrimidine ring, yielding 7-nitroquinazolin-4-ol. acgpubs.org

Reduction: The crucial step is the reduction of the nitro group at the C-7 position to an amino group. This transformation is commonly achieved using standard reducing agents such as sodium dithionite, tin(II) chloride (SnCl₂), or catalytic hydrogenation with palladium on carbon (Pd/C). arabjchem.org This step converts 7-nitroquinazolin-4-ol into the target compound, this compound.

This multi-step approach is advantageous as the nitro-to-amino reduction is typically high-yielding and chemoselective, leaving the quinazolinone core intact.

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1 | Cyclocondensation | 4-Nitroanthranilic acid | Formamide, Heat | 7-Nitroquinazolin-4-ol | acgpubs.org |

| 2 | Nitro Group Reduction | 7-Nitroquinazolin-4-ol | Sodium dithionite or SnCl₂/HCl | This compound | arabjchem.org |

Derivatization Strategies of this compound

Once the this compound core is synthesized, it serves as a versatile scaffold for further chemical modifications. These derivatizations are crucial for tuning the molecule's properties for various applications, particularly in medicinal chemistry. Modifications can be targeted at the 7-amino group or other positions on the quinazoline ring. researchgate.net

Modifications at the Amino Group

The exocyclic amino group at the C-7 position is a prime site for derivatization due to its nucleophilic nature. Standard amine chemistry can be applied to introduce a wide variety of functional groups.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form amides.

Alkylation: Direct alkylation can be performed to yield secondary or tertiary amines.

Schiff Base Formation: Condensation with various aldehydes or ketones under acidic conditions leads to the formation of Schiff bases (imines), which can serve as intermediates for further reactions or as final products. nih.gov

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to substituted ureas and thioureas, respectively.

These modifications allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.

Substitutions on the Quinazoline Ring

The quinazoline ring itself offers several positions for substitution, with the C-4 position being particularly reactive after activation.

The 4-hydroxyl group of this compound exists in tautomeric equilibrium with the 4-oxo form. This hydroxyl group can be converted into an excellent leaving group, most commonly a chloride, by treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netacs.org The resulting 7-amino-4-chloroquinazoline is a key intermediate for introducing a vast array of substituents at the C-4 position via nucleophilic aromatic substitution (SNAr).

Common nucleophiles used in this reaction include:

Amines: Reaction with primary or secondary amines (aliphatic or aromatic) yields 4-aminoquinazoline derivatives. mdpi.commdpi.com

Alcohols and Phenols: Alkoxides or phenoxides can displace the chloride to form 4-alkoxy or 4-aryloxy ethers.

Thiols: Thiolates can be used to introduce thioether linkages.

This strategy of activating the C-4 position is fundamental in the synthesis of many biologically active quinazoline derivatives. mdpi.comajol.info

| Position | Reaction Type | Intermediate | Reagents | Product Class | Reference |

|---|---|---|---|---|---|

| C-7 | Schiff Base Formation | This compound | Aldehydes/Ketones, Acid catalyst | 7-Imino-quinazolin-4-ol derivatives | nih.gov |

| C-4 | Chlorination | This compound | POCl₃ or SOCl₂ | 7-Amino-4-chloroquinazoline | researchgate.netacs.org |

| C-4 | Nucleophilic Substitution | 7-Amino-4-chloroquinazoline | Amines (R-NH₂) | N4-Substituted-quinazoline-4,7-diamine | mdpi.commdpi.com |

| C-4 | Nucleophilic Substitution | 7-Amino-4-chloroquinazoline | Alcohols (R-OH) / Base | 7-Amino-4-alkoxyquinazoline | mdpi.com |

Hybridization with Other Heterocycles

The strategy of molecular hybridization, which involves combining two or more pharmacologically active heterocyclic scaffolds into a single molecule, is a prominent approach in medicinal chemistry. This technique aims to create hybrid compounds with potentially enhanced activity or novel biological profiles by integrating the functionalities of each constituent ring system. In the context of the quinazoline nucleus, hybridization with other heterocycles like pyrazoles, indoles, pyrroles, and triazoles has been explored. nih.govnih.gov

The rationale behind this approach is to develop bi-pharmacophoric agents that can interact with multiple biological targets. For instance, researchers have synthesized novel series of quinazolinone derivatives incorporating other heterocyclic moieties. One notable example involves the synthesis of aza isatin derivatives that feature a 4(3H)-quinazolinone core. nih.gov Another synthetic endeavor focused on creating hybrids of 4-aminoquinoline with tetrahydro-β-carboline, linked via a 1H-triazole core, to investigate their biological potential. nih.gov

The synthesis of these complex molecules often involves multi-step reaction sequences. A common strategy begins with a pre-functionalized quinazoline derivative, which is then coupled with the second heterocyclic unit. For example, N1-(6-(2-(1H-pyrrol-2-yl)ethoxy)-7-methoxyquinazolin-4-yl)-N4-arylbenzene-1,4-diamines were prepared by reacting 6-(3-(1H-pyrrol-2-yl)butyl)-4-chloro-7-methoxyquinazoline with N1-benzylbenzene-1,4-diamines. arabjchem.org Similarly, pyrazole-containing quinazolinones have been synthesized, demonstrating the versatility of this hybridization strategy. nih.gov

Table 1: Examples of Quinazoline Hybridization with Other Heterocycles

| Quinazoline Derivative Type | Hybridized Heterocycle | Synthetic Approach | Reference |

|---|---|---|---|

| 4(3H)-Quinazolinone | Aza isatin | Synthesis from aza isatin derivatives and quinazolinone precursors. | nih.gov |

| 4-Aminoquinazoline | 1H-Triazole / Tetrahydro-β-carboline | Coupling of a tetrahydro-β-carboline with 4-aminoquinoline via a 1H-triazole linker. | nih.gov |

| 7-Methoxyquinazolin-4-amine | Pyrrole | Reaction of a 4-chloro-7-methoxyquinazoline derivative with a pyrrole-containing amine. | arabjchem.org |

| Quinazolin-4(3H)-one | Pyrazole | Synthesis of derivatives featuring a 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo) substituent. | nih.gov |

Advanced Synthetic Techniques

The synthesis of this compound and its derivatives has benefited significantly from the adoption of advanced techniques that offer improvements over classical methods. These modern approaches are characterized by enhanced efficiency, greater control over reaction conditions, and alignment with the principles of sustainable chemistry. Key areas of innovation include the implementation of green chemistry protocols, the use of microwave irradiation to accelerate reactions, and the development of highly specific catalyst-mediated transformations.

Green Chemistry Approaches

Green chemistry represents a fundamental shift in synthetic chemistry, focusing on the design of products and processes that minimize the use and generation of hazardous substances. jocpr.com In the synthesis of quinazoline derivatives, these principles are manifested through several strategies, including the use of environmentally benign solvents like water, the development of solvent-free reaction conditions, and the design of one-pot syntheses that reduce waste and improve atom economy. researchgate.netindianchemicalsociety.comnih.gov

A notable green method involves an iron-catalyzed cyclization reaction for synthesizing quinazolinones in water, which serves as a safe and abundant solvent. rsc.org This approach avoids the use of volatile and often toxic organic solvents. Another strategy is the use of biodegradable and reusable catalysts, such as chitosan, a natural biopolymer. researchgate.net Chitosan has been employed as an efficient, heterogeneous catalyst for the synthesis of various nitrogen-containing heterocycles in aqueous media. researchgate.net Furthermore, elemental sulfur has been used to promote the oxidative condensation of 2-(aminomethyl)anilines and nitriles in a metal- and solvent-free protocol, yielding quinazoline derivatives efficiently. arabjchem.org These methods highlight a commitment to developing more sustainable and environmentally responsible routes for producing valuable chemical compounds. jocpr.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. researchgate.net The use of microwave irradiation can dramatically reduce reaction times—from hours to minutes—and often leads to higher product yields and purity by minimizing the formation of byproducts. frontiersin.orgmdpi.com This technique has been successfully applied to the synthesis of a wide array of quinazoline derivatives.

For example, a simple and efficient method for the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives has been developed using microwave irradiation with 2-propanol as the solvent. nih.gov This approach demonstrated the clear advantages of microwave heating when compared to classical synthetic methods. nih.gov In another application, a high-yielding strategy for preparing 4-aminoquinazoline derivatives was reported, involving the reaction of N-(2-cyanophenyl)-N,N-dimethylformamidine derivatives with various amines under microwave conditions (160°C for 10 minutes) in a mixture of acetonitrile and acetic acid. frontiersin.org These reactions can be performed on a small scale or scaled up using sealed vessels, showcasing the versatility of microwave technology in heterocyclic synthesis. mdpi.com

Table 2: Selected Microwave-Assisted Syntheses of Quinazoline Derivatives

| Reactants | Product Type | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Chloroquinazoline and aryl heterocyclic amines | N-Arylheterocyclic substituted-4-aminoquinazolines | Microwave, 2-propanol | Not specified | nih.gov |

| N-(2-cyanophenyl)-N,N-dimethylformamidine derivatives and amines | 4-Aminoquinazolines | Microwave, CH3CN/HOAc, 160°C, 10 min | High yields | frontiersin.org |

| Anthranilonitrile and aromatic nitriles | 4-Aminoquinazolines | Microwave, t-BuOK (catalyst), solvent-free | Good to excellent | frontiersin.org |

| 2-Halobenzoic acids and amidines | Quinazolinones | Microwave, Iron catalyst, Water | Moderate to high | rsc.org |

Catalyst-Mediated Reactions

Catalysis is at the heart of modern synthetic chemistry, enabling efficient and selective transformations. The synthesis of this compound and its derivatives has been significantly advanced by the use of various catalytic systems, including transition metals, nanocatalysts, and organocatalysts. These catalysts facilitate key bond-forming reactions, often under milder conditions than non-catalytic routes. researchgate.netbeilstein-journals.org

Transition metal catalysts, particularly those based on palladium, copper, and iron, are widely used. rsc.orgresearchgate.net For instance, an efficient and green method utilizes an iron catalyst for the C-N coupling cyclization to form quinazolinones in aqueous media. rsc.org Nanocatalysis has also emerged as a promising green approach, as nanocatalysts offer a high surface area and more exposed active sites, which enhances selectivity and reduces the amount of catalyst needed. researchgate.net Various nanocatalysts have been developed and applied to the synthesis of quinazolines and their derivatives, providing an eco-friendly alternative to traditional methods. researchgate.net

More recently, homoleptic organolanthanide catalysts like Ln[N(TMS)2]3 have been investigated for C-H activation and functionalization reactions. nsf.gov These catalysts can activate ortho-pyridyl C-H bonds, followed by insertion of imines, to produce aminomethylated products, showcasing a novel pathway for functionalizing heterocyclic systems. nsf.gov

Table 3: Overview of Catalyst-Mediated Reactions in Quinazoline Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Iron salts (e.g., FeCl3) | C-N coupling / Cyclization | Green chemistry approach using water as a solvent. | rsc.org |

| Nanocatalysts (e.g., TiO2-based) | Multi-component reactions | High efficiency, reusability, eco-friendly. | researchgate.net |

| Lanthanide amides (Ln[N(TMS)2]3) | C-H activation / Aminomethylation | Catalytic C-H functionalization of pyridine and quinoline derivatives. | nsf.gov |

| Palladium/Copper | Cross-coupling | Co-catalyzed reactions for constructing the quinazoline core. | researchgate.net |

| Chitosan | Multi-component reactions | Biodegradable, reusable, green catalyst for heterocyclic synthesis in aqueous media. | researchgate.net |

Pharmacological Investigations and Biological Activities of 7-aminoquinazolin-4-ol Derivatives

Antineoplastic and Anticancer Activities

The quinazoline framework is a well-established pharmacophore for the development of antineoplastic agents. nih.govacs.org Numerous derivatives have demonstrated potent anticancer and antitumor activities, leading to the clinical approval of several quinazoline-based drugs for cancer therapy. researchgate.netacs.org The mechanism of action often involves the inhibition of key molecular targets that are crucial for the growth and survival of cancer cells. nih.govresearchgate.net Research into 7-aminoquinazolin-4-ol derivatives has shown that these compounds can exhibit broad-spectrum antitumor effectiveness against various cancer cell lines, highlighting their potential as templates for the design of new and more potent anticancer agents. nih.gov

Inhibition of Kinase Activity

A primary mechanism through which this compound derivatives exert their anticancer effects is through the inhibition of protein kinases. nih.govacs.org These enzymes play a critical role in cellular signal transduction pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers. sci-hub.ru Consequently, targeting kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others within the PI3K/AKT/mTOR and Aurora kinase families has become a key strategy in cancer therapy. acs.orgresearchgate.netresearchgate.net The 4-aminoquinazoline core is a privileged structure for designing potent kinase inhibitors. researchgate.netacs.org

The 4-arylaminoquinazoline structure is a classic template for inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overexpression and mutation are linked to numerous cancers. researchgate.netmdpi.com These compounds act as ATP-competitive inhibitors, blocking the receptor's autophosphorylation and downstream signaling, which ultimately inhibits tumor cell growth. researchgate.netmdpi.com

Several this compound derivatives have been synthesized and evaluated for their EGFR inhibitory activity. For instance, a series of novel quinazoline-based thiazole derivatives showed potent inhibitory effects against various EGFR kinase forms. researchgate.net Compound 4f from this series demonstrated IC₅₀ values of 2.17 nM, 2.81 nM, and 3.62 nM against wild-type, L858R/T790M, and L858R/T790M/C797S mutant EGFR kinases, respectively. researchgate.net Another study reported a 3-bromo-aniline compound (19 ) bearing an N-Boc glycine residue at the 6-position of a 4-anilino-quinazoline scaffold, which showed a potent EGFR inhibitory activity with an IC₅₀ of 3.2 nM. nih.gov Similarly, compound 12d , a 4-aminoquinazoline derivative, exhibited an IC₅₀ of 0.49 µM against EGFR. sci-hub.ru

The PI3K/Akt/mTOR signaling network is another critical pathway that is frequently activated in cancer, promoting cell growth and survival. researchgate.net Inhibition of the components of this pathway is a valid strategy for cancer treatment. researchgate.net Quinazolinone derivatives have been investigated for their impact on this pathway. researchgate.net For example, certain aminopyrimidinyl-4-morpholino-pyridinylquinazolin-7-amine derivatives have been described as new, effective inhibitors of PI3Kα. researchgate.net Additionally, a review of patents from 2007-2010 highlighted quinazoline derivatives that act as inhibitors of the PI3K family of kinases, with some compounds showing inhibitory concentrations in the nanomolar range. researchgate.net

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is common in many human tumors. researchgate.net Consequently, they are attractive targets for cancer therapy. acs.org Research has identified quinazoline derivatives as potent inhibitors of Aurora kinases. acs.orgresearchgate.net Specifically, quinazolines featuring a substituted aminothiazole at the C4 position have demonstrated potent inhibition of both Aurora A and Aurora B kinases. researchgate.net One such compound, 12d , exhibited potent inhibitory activity against Aurora A and Aurora B with IC₅₀ values of 84.41 nM and 14.09 nM, respectively. researchgate.net Another compound, AZD1152 , a phosphate-based quinazoline derivative, showed highly potent activity against Aurora B with an IC₅₀ of 0.37 nM. researchgate.net

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. researchgate.netekb.eg Inhibiting VEGFR signaling is a proven anti-cancer strategy. tandfonline.com Several 4-aminoquinazoline derivatives have been developed as VEGFR inhibitors. acs.orgresearchgate.net For instance, the compound 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol was identified as a potent inhibitor of VEGFR tyrosine kinase. researchgate.net In another study, a series of nih.govsci-hub.rudioxino[2,3-f]quinazoline derivatives were designed as dual inhibitors of c-Met and VEGFR-2, with most compounds showing IC₅₀ values in the nanomolar range for both kinases. researchgate.net

Aurora Kinase Inhibition

Cellular Proliferation and Cytotoxicity Studies

The anticancer potential of this compound derivatives is ultimately determined by their ability to inhibit the proliferation of cancer cells and induce cytotoxicity. Numerous studies have evaluated these compounds against panels of human cancer cell lines. sci-hub.ruresearchgate.net For example, a series of 4-anilinoquinazoline derivatives were tested against five human tumor cell lines, with compounds 21 , 25 , 27 , and 37 showing IC₅₀ values of 7.588, 8.619, 6.936, and 8.516 µM, respectively, against A549 lung cancer cells. researchgate.net In another study, compound 4i , a quinazoline-based thiazole derivative, showed IC₅₀ values of 2.86 µM against MCF-7 (breast), 5.91 µM against HepG2 (liver), and 14.79 µM against A549 (lung) cells. researchgate.net The quinazolinone 18a was found to be the most effective against LoVo colon cancer cells with an IC₅₀ of 132.23 µM. mdpi.com These studies demonstrate the broad-spectrum antiproliferative activity of this class of compounds. researchgate.netresearchgate.net

In Vitro Cell Line Studies (e.g., MCF-7, HepG2, A549, HeLa, HCT116)

Antimicrobial Properties

In addition to their anticancer activities, quinazoline derivatives, including those derived from this compound, have been recognized for their broad-spectrum antimicrobial properties. researchgate.netorientjchem.org These compounds have been investigated for their ability to inhibit the growth of various pathogenic bacteria, fungi, and viruses. nih.govmdpi.com

Derivatives of quinazolinone have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govbiomedpharmajournal.org The substitution pattern on the quinazoline ring plays a crucial role in determining the antibacterial potency. nih.gov

A series of novel Schiff base derivatives of quinazolin-4(3H)-one demonstrated good to excellent antibacterial activities against tobacco and tomato bacterial wilts, with some compounds showing better efficacy than the commercial bactericide thiodiazole copper. researchgate.net Another study reported that newly synthesized quinazolinone derivatives exhibited good antibacterial activity against pathogenic bacteria. nih.gov For instance, some furo[2,3-f]quinazolin-5-ols showed promising activity. nih.gov

The antifungal potential of quinazoline derivatives has also been a subject of investigation. Several synthesized compounds have demonstrated good antifungal activity against various fungal strains. nih.govbiomedpharmajournal.org

In one study, furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones were identified as promising leads for the development of new antifungal agents. nih.gov Another series of newly synthesized quinazolin-4(3H)-one derivatives, when tested against four fungal strains, showed that the majority of the compounds possessed potent antifungal activity. mdpi.com Specifically, compound 5a exhibited significant activity with MIC values ranging from 1-16 µg/mL. mdpi.com

The antiviral activity of quinazoline derivatives has been explored against a range of viruses. researchgate.net While much of the research in this area is broad, some studies point to the potential of specific quinazoline-related structures.

For instance, a series of 7-chloro-4-aminoquinoline derivatives were evaluated as potent antiviral agents against Influenza A virus (IAV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.gov One compound, 5h , which features an N-mesityl thiourea group, showed significant anti-infectious effects against both malaria and these viruses. nih.gov Another study focused on the development of aminopurine and aminoquinazoline scaffolds as potential inhibitors of the Dengue virus. kuleuven.be

Antifungal Activity

Anti-inflammatory Applications

Derivatives of this compound have demonstrated significant potential as anti-inflammatory agents. researchgate.net Research has focused on their ability to inhibit key enzymes and mediators in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. researchgate.netnih.gov

Studies have shown that certain quinazolinone derivatives can act as inhibitors of both COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis. researchgate.net Notably, the development of selective COX-2 inhibitors is a key objective in medicinal chemistry to avoid the gastrointestinal side effects associated with non-selective NSAIDs that inhibit COX-1. researchgate.netnih.gov Some 2,3-disubstituted 4(3H)-quinazolinone derivatives have been identified as selective COX-2 inhibitors. researchgate.net For instance, in one study, novel quinazolinones conjugated with ibuprofen were synthesized and evaluated, with some compounds showing anti-inflammatory activity comparable to celecoxib in vivo. nih.gov

The anti-inflammatory effects of these derivatives are also mediated through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.netnih.gov In a study focused on developing agents against acute lung injury, several 4-amino quinazoline derivatives were screened for their ability to inhibit lipopolysaccharide (LPS)-induced TNF-α and IL-6 release in macrophages. nih.gov Compounds 6m and 6q from this study not only showed dose-dependent inhibition of these cytokines in vitro but also alleviated lung histopathological changes and inflammatory cell infiltration in an in vivo rat model of acute lung injury. nih.gov Another investigation found that 6- and 7-aminoquinazoline derivatives were potent inhibitors of TNF-α production in vitro, with one compound reducing TNF-α levels in the bronchoalveolar lavage fluid of LPS-treated mice by approximately 50%. researchgate.net

The in vivo anti-inflammatory potential of these compounds is often evaluated using the carrageenan-induced rat paw edema model. fabad.org.trsphinxsai.com In one such study, synthesized quinazolinone derivatives QA-2 (2-methyl substitution) and QA-6 (2,4-dinitro substitution) exhibited significant anti-inflammatory activity, suggesting that specific substitutions on the aromatic ring at the 3-position are favorable for this effect. fabad.org.tr

Table 1: Anti-inflammatory Activity of Selected Quinazoline Derivatives

| Compound | Target/Model | Activity/Observation | Source |

| Compound 13b (Quinazolinone-thioacetohydrazide conjugate) | In vivo inflammation model | Superior inhibition of nitric oxide; completely abolished pain response. | nih.gov |

| Compounds 6m, 6q (4-Amino quinazoline derivatives) | LPS-induced macrophages | Dose-dependent inhibition of TNF-α and IL-6 release. | nih.gov |

| Compound 75 (6-Aminoquinazoline derivative) | In vivo mouse model | Reduced TNF-α levels in brochoalveolar lavage fluid by ~50%. | researchgate.net |

| Compounds QA-2, QA-6 (Quinazolinone derivatives) | Carrageenan induced rat paw oedema | Showed good anti-inflammatory activity with %ROV of 82.75 and 81.03 respectively after 4 hours. | fabad.org.tr |

Neurodegenerative Disease Research

The quinazoline scaffold has a significant role in the design of new drugs active on the central nervous system (CNS). nih.gov Derivatives have been investigated for their potential in treating complex neurodegenerative disorders like Alzheimer's disease, primarily through multi-target approaches. nih.govnih.gov

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, making multi-target-directed ligands an attractive therapeutic strategy. nih.govresearchgate.net Quinazolinone derivatives have emerged as promising candidates, demonstrating effects on several key pathological hallmarks of AD. nih.govnih.gov

A primary strategy in symptomatic AD treatment is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, leading to improved cognitive function. jrespharm.comjrespharm.com Numerous studies have developed quinazolinone-based derivatives as potent AChE inhibitors. nih.govnih.gov A recent study developed a series of multifunctional quinazolinone derivatives that exhibited both cholinesterase inhibitory and anti-inflammatory properties. nih.gov The most promising compounds, 6f , 6h , and 7b , showed significant anti-acetylcholinesterase activity and had a neuroprotective effect against neuronal damage in a scopolamine-induced mouse model. nih.gov

Another critical target in AD is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of neurotoxic amyloid-beta (Aβ) peptides. researchgate.net Quinazolinone-hydrazone derivatives have been designed as novel, non-peptidic BACE1 inhibitors. researchgate.net Compound 4h , bearing a 2,3-dichlorophenyl moiety, showed the highest activity against BACE1 with an IC50 value of 3.7 μM. researchgate.net

Furthermore, research has explored the inhibition of histone deacetylase 6 (HDAC6) as a therapeutic approach for AD. nih.gov Selective HDAC6 inhibitors can enhance the acetylation of α-tubulin, a protein crucial for neuronal function. nih.gov Novel quinazolin-4-one derivatives containing a hydroxamic acid moiety were synthesized, with compound 3f emerging as a promising drug candidate that selectively inhibits HDAC6 (IC50 = 29 nM) and improves learning in mice with Aβ-induced hippocampal lesions. nih.gov

Table 2: Activity of Quinazolinone Derivatives in Alzheimer's Disease Research

| Compound | Target | Activity (IC₅₀) | Source |

| 6f, 6h, 7b | Acetylcholinesterase (AChE) | Promising in vivo inhibition and neuroprotective effects. | nih.gov |

| 4h (Quinazolinone-hydrazone) | BACE1 | 3.7 µM | researchgate.net |

| 3f (N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide) | HDAC6 | 29 nM | nih.gov |

| 4b ((E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide) | HDAC6 | 8 nM | nih.gov |

Other Therapeutic Explorations

The quinazolinone core is a well-established scaffold for anticonvulsant activity, with methaqualone being a notable historical example. researchgate.netmdpi.com Modern research focuses on designing new derivatives with improved efficacy and lower neurotoxicity. researchgate.netnih.gov A novel series of 7-substituted-4(3H)-quinazolinones were synthesized and evaluated, where compounds 3, 15, 16, 18, 19, and 20 showed advanced anticonvulsant activity and lower neurotoxicity compared to reference drugs. nih.gov

Anticonvulsant screening is often performed using the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure models in mice. mdpi.comresearchgate.net In one study, newly synthesized quinazoline-4(3H)-ones were evaluated, and compounds 8 and 13 were identified as the most potent, providing 100% protection against scPTZ-induced myoclonic seizures without causing neurotoxicity. mdpi.com These compounds were found to be approximately 3-4 times more potent than the reference drug ethosuximide. mdpi.com The results suggested that butyl substitution at position 3 plays a significant role in the anticonvulsant activity. mdpi.com

Quinazoline derivatives are well-known for their antihypertensive properties, with prazosin being a clinically used alpha-1 adrenergic receptor antagonist. nih.govnih.gov Research in this area often involves synthesizing new analogs and evaluating their ability to lower blood pressure. A series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines were synthesized as potential α1-adrenoceptor antagonists. nih.gov The most active derivative, alfuzosin (compound 12), demonstrated good antihypertensive activity in spontaneously hypertensive rats and showed high selectivity for peripheral alpha 1-postjunctional adrenoceptors. nih.gov Another study synthesized a series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines, finding that two of the compounds appeared to be even more efficacious as antihypertensive agents than prazosin at higher doses. nih.gov

The inhibition of α-glucosidase, an enzyme in the small intestine that hydrolyzes carbohydrates, is an effective strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govresearchgate.net Quinazolin-4(3H)-one derivatives have been extensively investigated as potential α-glucosidase inhibitors. nih.govnih.gov

In one study, a series of quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety were synthesized and evaluated. nih.gov Compound 7b from this series exhibited the highest α-glucosidase inhibition with an IC50 of 14.4 µM, which was approximately 53 times more potent than the standard drug acarbose. nih.gov Kinetic studies revealed that its mechanism of inhibition was competitive. nih.gov Another study on quinazolinone-pyrazole hybrids found that all synthesized compounds showed more potent inhibitory activity (IC50 values from 60.5 µM to 186.6 µM) than acarbose (IC50 = 750.0 µM). nih.gov

Table 3: α-Glucosidase Inhibitory Activity of Quinazolinone Derivatives

| Compound Series | Most Potent Compound | IC₅₀ Value (µM) | Comparison to Acarbose | Source |

| Quinazolin-4(3H)-one bearing phenoxy-acetamide (7a–r) | 7b | 14.4 ± 0.2 | ~53 times stronger | nih.gov |

| Quinazolinone-pyrazole hybrids | 9i | 60.5 ± 0.3 | >12 times stronger | nih.gov |

Antitubercular Activities

Derivatives of the quinazolinone scaffold have demonstrated notable potential as antitubercular agents. Research into 2,3-disubstituted quinazolinones has revealed that specific structural modifications can significantly enhance their activity against Mycobacterium tuberculosis. For instance, the introduction of a thioamido or guanidino group has been shown to greatly increase the antitubercular efficacy of these compounds. dovepress.com

A study involving a series of 2,3-disubstituted quinazolinone compounds resulted in the synthesis of fourteen derivatives, with some exhibiting minimum inhibitory concentration (MIC) values between 6.25 and 100 µg/mL against Mycobacterium tuberculosis. dovepress.com In another investigation, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for their in vitro activity against the H37Rv strain and multi-drug resistant (MDR) strains of M. tuberculosis. mdpi.com The results indicated promising antitubercular activity, with MIC values against the susceptible H37Rv strain ranging from 2 to 128 µg/mL. mdpi.com

Notably, compounds featuring a di-substituted aryl moiety with electron-withdrawing halogens at the 2-position of the quinazoline scaffold were the most potent against the H37Rv strain, with a MIC of 2 µg/mL. mdpi.com Furthermore, a derivative incorporating an imidazole ring at the 2-position of the dihydroquinazolin-4(1H)-one scaffold also showed significant inhibitory action against both the susceptible H37Rv and MDR strains, with MIC values of 4 µg/mL and 16 µg/mL, respectively. mdpi.com

Computational studies have suggested that the mycobacterial pyridoxal-5′-phosphate (PLP)-dependent aminotransferase (BioA) enzyme may be a potential target for these compounds. mdpi.com Further research into novel 2-furanyl-3-substituted quinazolin-4-one derivatives has also shown promising antitubercular activity, with MIC values ranging from 12.5 to 100 μg/mL against the Mycobacterium tuberculosis H37RV strain. researchgate.net Docking simulations for these compounds indicated potential interactions with the enoyl acyl carrier protein reductase (InhA). researchgate.net

Table 1: Antitubercular Activity of Selected Quinazolinone Derivatives

| Compound Type | Target Strain(s) | MIC Range (µg/mL) | Potential Target(s) |

|---|---|---|---|

| 2,3-disubstituted quinazolinones | M. tuberculosis | 6.25 - 100 | Not specified |

| 2,3-dihydroquinazolin-4(1H)-ones | M. tuberculosis H37Rv, MDR strains | 2 - 128 | BioA |

| 2-furanyl-3-substituted quinazolin-4-ones | M. tuberculosis H37RV | 12.5 - 100 | InhA |

Antiparasitic Activities

The quinazoline scaffold has been explored for its potential against various parasites. A high-throughput screening (HTS) against Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania donovani, which causes visceral leishmaniasis, identified 2-arylpyrimidine as a promising starting point for antiparasitic drug discovery. acs.org This initial hit demonstrated sub-micromolar potency in an intracellular T. cruzi infection assay and showed a significant selectivity index (SI) between its antiparasitic effect and cytotoxicity towards host cells. acs.org

Further development led to the synthesis of 2-aryl-4-aminoquinazoline derivatives. These compounds were evaluated for their ability to clear parasite infection and their toxicity to host cells, yielding an antiparasitic IC₅₀, a host cell CC₅₀, and a selectivity index. acs.org Compounds with an SI greater than 5 were considered to have legitimate antiparasitic activity. acs.org

While the direct antiparasitic activity of this compound itself is not extensively detailed, the broader family of quinazoline and quinazolinone derivatives has shown a wide range of biological activities, including antimalarial properties. ekb.eg The structural versatility of the quinazoline nucleus allows for modifications that can be tailored to target specific parasitic pathways.

HSP90 Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins involved in tumor growth and survival. nih.govzu.edu.jo Consequently, Hsp90 has emerged as a significant target for cancer therapy. ingentaconnect.com

A high-throughput screening using a fluorescence polarization assay identified an aminoquinoline as a moderate inhibitor of Hsp90. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of several aminoquinoline analogs with low micromolar inhibitory activities. nih.gov One of the most potent compounds from this series demonstrated consistent activity in both the primary fluorescence polarization assay and a cell-based western blot assay, with an IC₅₀ value in the low micromolar range (1 µM). nih.gov

The development of small molecule inhibitors of Hsp90 has included various quinazoline-based scaffolds. google.com For instance, 2-amino-quinazolin-5-one compounds have been identified as Hsp90 inhibitors for the potential treatment of cell proliferative diseases. google.com Structure-based virtual screening and subsequent in vitro assays have also led to the discovery of 3-phenyl-2-styryl-3H-quinazolin-4-one derivatives as Hsp90 inhibitors with antitumor activity. zu.edu.jo These inhibitors are believed to function by binding to the N-terminal ATP binding site of Hsp90, thereby inhibiting its ATPase activity. google.com

Table 2: HSP90 Inhibition by Quinoline/Quinazoline Derivatives

| Compound Class | Assay Type | Activity |

|---|---|---|

| Aminoquinolines | Fluorescence Polarization (FP) Assay, Western Blot (WB) Assay | Low micromolar (IC₅₀ ≈ 1 µM) |

| 2-Amino-quinazolin-5-ones | Not specified | Potent Hsp90 inhibitors |

| 3-Phenyl-2-styryl-3H-quinazolin-4-ones | ATPase Assay, Cell-based Her2 Degradation Assay | In vitro antitumor activity |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govinformaticsjournals.co.in Certain CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and play a role in pH regulation, contributing to tumor survival and metastasis. informaticsjournals.co.in This makes them attractive targets for anticancer drug development.

A series of new compounds derived from 7-amino-3,4-dihydroquinolin-2(1H)-one were synthesized and evaluated as inhibitors of four human (h) CA isoforms: hCA I, hCA II, hCA IV, and hCA IX. nih.govnih.gov The study found that hCA IX was the most inhibited isoform, with inhibition constants (Kᵢs) ranging from 243.6 to 2785.6 nM. nih.govnih.gov In contrast, hCA IV was not inhibited by these derivatives. Most of the tested compounds were weak inhibitors of the cytosolic isoforms hCA I and hCA II. nih.govnih.gov

In another study, a series of Schiff's bases based on a quinazoline scaffold were investigated for their inhibitory activity against hCA I, II, IX, and XII. mdpi.com Several of these quinazoline derivatives showed potent inhibitory activity against the tumor-associated hCA IX and hCA XII isoforms, with Kᵢ values in the nanomolar range, comparable to the standard inhibitor Acetazolamide (AAZ). mdpi.com For instance, some derivatives displayed Kᵢ values for hCA XII inhibition ranging from 5.4 to 25.5 nM, which is comparable to AAZ's Kᵢ of 5.7 nM. mdpi.com These findings highlight the potential of quinazoline-based structures to act as selective inhibitors of tumor-associated carbonic anhydrase isoforms.

Table 3: Carbonic Anhydrase Inhibition by Quinoline/Quinazoline Derivatives

| Compound Series | Target Isoforms | Inhibition Constants (Kᵢ) |

|---|

Structure-activity Relationship Sar Studies of 7-aminoquinazolin-4-ol Derivatives

Impact of Substituents on Biological Activity

The biological profile of 7-aminoquinazolin-4-ol derivatives can be significantly altered by the introduction of various substituents at different positions of the quinazoline ring and the amino group. nih.govmdpi.com These modifications influence the molecule's interaction with biological targets, thereby affecting its efficacy and selectivity.

Effect of Substituents at the Amino Group

The amino group at the C-7 position of the quinazolin-4-ol core is a key site for chemical modification to modulate biological activity. Research has shown that converting this primary amine into various functional groups, such as amides, sulfonamides, and ureas/thioureas, can lead to compounds with enhanced or specific activities. nih.govnih.gov

For instance, the synthesis of 1-(4-hydroxyquinazolin-7-yl)thiourea from this compound serves as a precursor for creating a series of 7-((4-arylthiazol-2-yl)amino)quinazolin-4-ol derivatives. nih.gov In one study, these derivatives were evaluated for their anticancer activity. The results indicated that the nature of the substituent on the phenyl ring of the thiazole moiety significantly impacted cytotoxicity. Specifically, a derivative with a 4-chlorophenyl group (4j) showed the highest activity against MCF-7, HepG2, and A549 cancer cell lines. nih.gov This suggests that electron-withdrawing groups on the aryl substituent can enhance the antiproliferative effects.

Another study explored quinazoline derivatives bearing benzene sulfonamide moieties. nih.gov The SAR analysis revealed that the substitution pattern on the phenyl ring of the sulfonamide was critical for cytotoxic activity against the MCF-7 breast cancer cell line. A compound with a 4-tolyl group (4d) demonstrated superior activity, which was significantly higher than that of its 2-tolyl counterpart (4b). nih.gov This highlights the importance of the substituent's position on the aromatic ring for optimal biological activity.

Furthermore, the introduction of urea and thiourea functionalities conjugated with amino acids like lysine has been shown to produce compounds with potent antibacterial activity, particularly when a fluoro group is also present. nih.gov This indicates that a combination of modifications at the 7-amino position can lead to compounds with diverse pharmacological profiles.

Table 1: Impact of C-7 Amino Group Substitutions on Biological Activity

| Parent Compound | Modification at 7-Amino Group | Resulting Derivative Class | Observed Biological Activity | Key Finding | Source |

|---|---|---|---|---|---|

| This compound | Formation of thiourea, followed by reaction with α-haloketones | 7-((4-Arylthiazol-2-yl)amino)quinazolin-4-ols | Anticancer | 4-chlorophenyl substituent on thiazole ring showed highest cytotoxicity. | nih.gov |

| This compound | Sulfonylation | Quinazoline-sulfonamide hybrids | Anticancer | 4-tolyl substituent on sulfonamide exhibited superior activity against MCF-7 cells. | nih.gov |

| Quinazolinone Core | Conjugation with lysine via urea/thiourea linkage | Urea/thiourea derivatives of quinazolinone-lysine | Antibacterial | Presence of a fluoro group enhanced antibacterial potency. | nih.gov |

| This compound | Reaction with ammonium thiocyanate | 1-(4-Hydroxyquinazolin-7-yl)thiourea | Synthetic Intermediate | Serves as a key intermediate for further derivatization. | nih.gov |

Role of Modifications on the Quinazoline Ring Positions (e.g., C-2, C-4, C-6, C-7)

Modifications at various positions on the quinazoline ring are fundamental to tailoring the biological activity of its derivatives. The substituents at positions C-2, C-4, C-6, and C-7 play distinct roles in the molecule's interaction with pharmacological targets. nih.govmdpi.com

C-2 Position: The introduction of substituents at the C-2 position is a common strategy to enhance biological activity. Studies have shown that methyl or thiol groups at this position are often essential for antimicrobial properties. nih.gov For example, a series of 2-substituted-thiozoladin-4-ones at position 7 of the quinazoline ring showed significant anticonvulsant activity. researchgate.net In another instance, 2-substituted-4-amino-quinazolines were evaluated for antifungal activity, with an N-((1E,3E)-penta-1,3-dienyl)-2-p-tolylquinolin-4-amine hydrochloride derivative showing good efficacy. arabjchem.org

C-4 Position: The C-4 position is critical, and substitutions with amino or substituted amino groups can significantly improve antimicrobial and anticancer activities. nih.gov The 4-aminoquinazoline scaffold is considered a privileged structure in medicinal chemistry and is found in many approved drugs. researchgate.net For instance, in a series of 2-phenylaminoquinazolines, the 4-substituent was found to be highly modifiable, with a 4-(3-hydroxypropyl)amino linear chain resulting in the most potent compound against Mer Tyrosine Kinase (Mer TK). nih.gov Conversely, replacing the hydroxyl group at C-4 with a chlorine atom is a key step in the synthesis of many active quinazoline derivatives, which then allows for nucleophilic substitution to introduce various amine groups. researchgate.netarabjchem.org

C-6 and C-7 Positions: The C-6 and C-7 positions are frequently modified, often with alkoxy groups, to enhance potency, particularly in kinase inhibitors. For instance, 6,7-dimethoxy substitution is a common feature in many EGFR inhibitors. mdpi.comnih.gov The introduction of bulkier substituents at the C-7 position has been found to be favorable for inhibitory activity. nih.gov In one study, 7-amino propoxy side chain derivatives were found to be more active than their 6-amino propoxy counterparts. mdpi.com Furthermore, the presence of halogen atoms, such as fluorine or chlorine, at positions C-6 or C-7 can influence the electronic properties and binding affinity of the molecule. nih.govnih.gov For example, a 7-fluoro substitution is a calculated approach to modulate the electronic and steric properties of the quinazoline core.

Table 2: Effect of Quinazoline Ring Modifications on Biological Activity

| Position | Type of Modification | Example Substituent(s) | Impact on Biological Activity | Target/Activity | Source |

|---|---|---|---|---|---|

| C-2 | Thio-ether, Aryl | 2-(Trifluoromethyl), 2-p-tolyl | Potency and selectivity for PI3Kδ; Antifungal activity | PI3Kδ, Fungi | researchgate.netarabjchem.org |

| C-4 | Amino, Alkylamino | 4-Anilino, 4-Cyclopentylamino | Crucial for EGFR and Mer TK inhibition | EGFR, Mer TK | nih.govmdpi.com |

| C-6 | Alkoxy, Halogen | 6-Methoxy, 6-Fluoro | Increased antiproliferative activity; Selectivity for HER2 over EGFR | EGFR, HER2 | nih.govmdpi.com |

| C-7 | Alkoxy, Aminoalkoxy | 7-Methoxy, 7-(1-methylpiperidin-4-yl)methoxy | Favorable for EGFR/VEGFR2 inhibition | EGFR, VEGFR2 | nih.gov |

Influence of Hybrid Pharmacophores

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a modern strategy to develop compounds with improved potency and potentially dual or multiple activities. researchgate.net The quinazoline scaffold is an excellent platform for creating such hybrids.

One approach involves creating hybrids of quinazoline and benzimidazole. ekb.eg Studies have shown that these hybrids can exhibit potent anticancer activity. Specifically, (3-allyl-2-methyl-3H-benzimidazol-5-yl)–(2-amino-quinazolin-4-yl)-amine derivatives were found to be more effective than their regioisomers. ekb.eg The lipophilicity introduced by alkyl or allyl functionalities on the benzimidazole ring and aryl moieties on the quinazoline ring is believed to contribute to their activity. ekb.eg

Another example is the development of quinazoline-sulfonamide hybrids. nih.gov These compounds have been evaluated as anticancer agents, with some displaying promising activity against various cell lines. The combination of the quinazoline core with the sulfonamide moiety, a group known for its diverse biological activities including carbonic anhydrase inhibition, can lead to compounds with a unique biological profile. nih.gov

Quinazolinone-isoxazoline hybrids have also been synthesized via 1,3-dipolar cycloaddition reactions. mdpi.com This strategy aims to merge the pharmacological properties of both the quinazolinone and isoxazoline systems, which could result in novel biological activities. mdpi.com Similarly, quinazoline–triazine hybrids have been designed and synthesized, linking the two pharmacophores with an ethylene diamine bridge, to explore their potential as antimicrobial and anti-HIV agents. tandfonline.com

Optimization of Pharmacological Properties

The optimization of pharmacological properties, including absorption, distribution, metabolism, and excretion (ADME), is a critical step in drug development. For this compound derivatives, this often involves structural modifications to improve their pharmacokinetic profiles.

In one study, researchers aimed to improve the in vivo pharmacokinetics of a 2-aminoquinazolin-4-(3H)-one derivative that had potent antiviral activity against SARS-CoV-2 but poor in vivo exposure. mdpi.comnih.gov The planar structure of the initial compound was thought to contribute to its poor pharmacokinetic properties. mdpi.com By synthesizing N-substituted quinazolinone derivatives, they were able to develop compounds with significantly improved pharmacokinetic profiles. Specifically, an N-acetyl derivative (compound 2b) showed the highest exposure in in vivo studies, demonstrating that N-acylation can be an effective strategy to enhance the pharmacokinetic properties of this class of compounds. mdpi.comnih.gov

The introduction of specific substituents can also be used to modulate properties like solubility and metabolic stability. For example, the replacement of a hydrogen atom with fluorine can block metabolic oxidation at that site, thereby improving the metabolic stability of the compound. acs.org Similarly, the incorporation of polar groups can enhance aqueous solubility. The SwissADME tool is often used to predict the physicochemical properties, lipophilicity, water solubility, and pharmacokinetics of newly synthesized compounds to guide their optimization. ajol.info

Stereochemical Considerations

Stereochemistry plays a vital role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles. In the context of this compound derivatives, the introduction of chiral centers can lead to enantioselectivity in their biological interactions.

While specific SAR studies focusing on the stereochemistry of this compound itself are not extensively detailed in the provided context, the importance of stereochemistry in related quinazoline derivatives is well-established. For example, the synthesis of chiral ligands from quinazolinone-based aziridine diols has been reported. researchgate.net These chiral ligands have been used in asymmetric synthesis, demonstrating dual stereoselectivity in the ethylation of aryl aldehydes. researchgate.net

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how derivatives of a core scaffold, such as quinazolin-4-ol, might interact with biological targets.

Derivatives of the quinazolin-4-ol scaffold have been docked against various therapeutic targets, including protein kinases and receptors involved in the central nervous system.

As Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 7-amino position of the quinazolin-4-ol core serves as a key attachment point for synthesizing derivatives aimed at inhibiting EGFR, a protein kinase often dysregulated in cancer. nih.gov In one study, a series of novel quinazoline-based thiazole derivatives were synthesized starting from 7-aminoquinazolin-4-ol. nih.gov These compounds were then docked into the active site of the EGFR kinase domain. The docking results helped to rationalize the observed biological activities. For instance, compounds 4i and 4j in the study showed significant cytotoxic effects, and their binding modes were explored computationally. nih.gov The docking studies for other quinazoline derivatives have identified key interactions, such as hydrogen bonds with the crucial Met793 residue in the EGFR binding site. japsonline.com The quinazoline nucleus and its modifications are designed to fit into the ATP-binding pocket of the kinase, mimicking the natural ligand. japsonline.comekb.eg

As GABA Receptor Modulators: The quinazolin-4(3H)-one core is also a pharmacophore for agents targeting the central nervous system. A variety of these derivatives have been evaluated computationally for their potential to act as antiepileptic agents by modulating the gamma-aminobutyric acid (GABA) system. ijpsdronline.comijpsdronline.com In one such study, twenty different quinazolin-4(3H)-one derivatives were docked into the human GABA-A receptor (PDB code: 4COF). ijpsdronline.com The study aimed to predict their binding affinity and potential as GABAergic molecules. The docking scores, which estimate the binding energy, ranged from -7.1 to -9.3 kcal/mol, with all tested compounds showing better theoretical binding affinity than the standard drug, Diazepam. ijpsdronline.comijpsdronline.com This suggests that the quinazolinone scaffold is a promising starting point for developing new modulators of the GABA-A receptor. researchgate.net

| Derivative ID | Substitution at R | Docking Score (kcal/mol) |

|---|---|---|

| Q-1 | -H | -8.4 |

| Q-2 | 4-NO2 | -7.1 |

| Q-4 | 4-Cl | -8.1 |

| Q-5 | 4-OCH3 | -8.9 |

| Q-16 | 2-NH2 | -9.1 |

| Q-18 | 2-OH | -9.3 |

| Diazepam (Standard) | - | -7.0 |

Other Targets: The versatility of the quinazoline scaffold is evident from docking studies against other targets. Derivatives have been docked against human carbon anhydrase II (HCA II) to investigate anticonvulsant activity and against Plasmodium falciparum dihydroorotate dehydrogenase (Pf-DHODH) in the search for new antimalarial agents. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models help in predicting the activity of unsynthesized compounds and in understanding which chemical properties are important for bioactivity.

While specific QSAR studies focusing exclusively on derivatives of this compound are not prominently documented, research on the broader quinazolin-4-one class and related heterocyclic systems demonstrates the utility of this approach. For instance, a QSAR study on various synthesized quinazoline derivatives explored their potential for activities such as increasing HDL cholesterol and providing antitubercular effects. researchgate.net

In a related field, QSAR models have been developed for 7-substituted-4-aminoquinoline derivatives to understand their antimalarial properties. nih.gov One such 2D-QSAR model showed satisfactory statistical results (Q²=0.540, R²ncv=0.881), indicating a good predictive ability. nih.gov Another study on 7-chloro-4-aminoquinoline derivatives also resulted in statistically significant QSAR models that could be useful for designing new antimalarial leads. asianpubs.org These studies on the quinoline scaffold highlight how steric, hydrophobic, and electronic factors can influence biological activity, principles that are equally applicable to the design of quinazoline-based agents. A 3D-QSAR model, which considers the three-dimensional properties of molecules, often provides even deeper insights, showing how steric and electrostatic fields around the molecule correlate with its activity. nih.govfrontiersin.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations are often used to validate the results of molecular docking by assessing the stability of the predicted ligand-receptor complex in a simulated physiological environment.

For quinazoline derivatives, MD simulations have been crucial in confirming their binding modes and stability within the active sites of their targets.

Validation of EGFR Inhibitor Binding: In studies of quinazoline-based EGFR inhibitors, MD simulations have been performed to analyze the dynamic behavior of the ligand-protein complex. For a series of quinazoline-2,4,6-triamine derivatives, simulations revealed that the amino group on the quinazoline ring forms stable hydrogen bonds with the key residue Met 769 in the EGFR active site. nih.gov The calculated binding free energies (ΔG) from these simulations showed good consistency with the experimentally determined IC50 values, strengthening the case for the predicted binding mode. nih.gov

Stability of Antimalarial Compounds: Similarly, MD simulations were used to assess the stability of 2-anilino 4-amino substituted quinazolines docked against the antimalarial target Pf-DHODH. nih.govresearchgate.net A 100-nanosecond simulation showed that the most promising derivative formed a stable complex with the protein target throughout the simulation period, confirming the stability of the interactions observed in docking. nih.govresearchgate.net This stability is a critical factor for a compound to exert a sustained inhibitory effect.

DFT Mechanistic Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In chemistry, it is a powerful tool for studying reaction mechanisms, regioselectivity, and electronic properties.

DFT studies have been instrumental in understanding the chemical reactivity of the quinazolin-4-one scaffold.

Investigating Reaction Regioselectivity: Several studies have employed DFT calculations, often using the B3LYP/6-31G(d) level of theory, to rationalize the regioselectivity of cycloaddition reactions used to synthesize more complex quinazolinone derivatives. nih.govmdpi.com For example, in the 1,3-dipolar cycloaddition between an N-allylquinazolinone and arylnitriloxides, DFT was used to determine why only one of the possible regioisomers (the 3,5-disubstituted isoxazoline) was formed. mdpi.comresearchgate.net The calculations of the transition state energies for the different possible reaction pathways confirmed that the experimentally observed product was indeed the most energetically favorable. nih.gov Analysis of the Intrinsic Reaction Coordinate (IRC) further revealed that the reaction proceeds through a concerted but asynchronous mechanism. nih.gov

Elucidating Reaction Pathways: DFT has also been used to support mechanistic studies of reactions involving the quinazolinone core. In one case, DFT calculations, in conjunction with isotope labeling experiments, helped to elucidate the reaction pathway for the oxidation of alcohols by a quinazolinone-based organic oxidant. rsc.org Such studies are crucial for the rational design of new synthetic methods and catalysts.

Preclinical Development and Future Perspectives

Identification of Lead Compounds

The 7-aminoquinazolin-4-ol core has been instrumental in the discovery of numerous lead compounds, primarily in the field of oncology. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. hama-univ.edu.sy The process often involves synthesizing a library of derivatives and screening them for activity against specific biological targets. nih.gov

Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. google.com For instance, the quinazoline skeleton is a key feature of several approved kinase inhibitors. google.comnih.gov

Kinase Inhibitors:

Research has shown that modifications at the 7-position of the quinazoline ring significantly influence the biological activity of these compounds. For example, a series of novel 7-((4-(phenyl)thiazol-2-yl)amino)quinazolin-4-ol derivatives were synthesized and evaluated for their anticancer activity. researchgate.net Compounds 4i and 4j from this series demonstrated notable inhibitory effects on various cancer cell lines, including MCF-7, HepG2, and A549. researchgate.net Specifically, compound 4f showed potent inhibition against wild-type and mutant forms of the epidermal growth factor receptor (EGFR) kinase. researchgate.net

Another study focused on the synthesis of 4-arylaminoquinazoline derivatives, where compound 5cX exhibited significant inhibitory effects on A549 and H1975 lung cancer cell lines, proving to be more potent than the positive control drug, Zorifertinib. ajol.info Furthermore, the development of dual inhibitors targeting both EGFR and vascular endothelial growth factor receptor-2 (VEGFR-2) has been a key strategy. tandfonline.com

The exploration of 4-aminoquinazoline derivatives as PI3Kα inhibitors has also yielded promising results. mdpi.com Compound 13k , a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, displayed potent anti-proliferative activity against a panel of five cancer cell lines with IC50 values in the submicromolar range. mdpi.com

Antimicrobial and Antiviral Agents:

Beyond oncology, quinazoline derivatives have been explored for other therapeutic applications. For instance, certain 4-(3-substituted phenylamino)quinazoline derivatives have shown broad-spectrum antitumor activity, while others have demonstrated moderate anti-HIV-1 potency. nih.gov A collaborative virtual screening effort identified a 2-aryl-4-aminoquinazoline series with in vivo efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.orgnih.gov Compound 85 from this series showed a clear reduction in parasitemia in an in vivo model. acs.org

More recently, with the emergence of the COVID-19 pandemic, researchers identified a 2-aminoquinazolin-4-(3H)-one derivative, compound 1 , as a potent inhibitor of SARS-CoV-2. nih.gov Subsequent optimization led to the development of compound 2b , which exhibited improved pharmacokinetic properties, making it a promising lead for further development as an anti-SARS-CoV-2 agent. nih.gov

Interactive Table of Lead Compounds Based on this compound

| Compound | Target/Activity | Key Findings |

|---|---|---|

| 4i & 4j | Anticancer (EGFR kinase inhibitor) | Showed significant inhibitory effects on MCF-7, HepG2, and A549 cancer cell lines. researchgate.net |

| 4f | Anticancer (EGFR kinase inhibitor) | Demonstrated potent inhibition against wild-type and mutant EGFR kinases. researchgate.net |

| 5cX | Anticancer | Exhibited more potent inhibitory effects on A549 and H1975 lung cancer cell lines than Zorifertinib. ajol.info |

| 13k | Anticancer (PI3Kα inhibitor) | Displayed potent anti-proliferative activity against five cancer cell lines. mdpi.com |

| 85 | Anti-parasitic (T. cruzi) | Showed a clear reduction of parasitemia in an in vivo model of Chagas disease. acs.org |

| 1 | Antiviral (SARS-CoV-2) | Identified as a potent inhibitor of the SARS-CoV-2 virus. nih.gov |

| 2b | Antiviral (SARS-CoV-2) | Showed improved pharmacokinetic properties compared to compound 1. nih.gov |

Translational Research Opportunities

Translational research acts as a bridge, moving basic scientific discoveries from the laboratory to clinical applications that benefit human health. olemiss.eduwustl.edubuffalo.edu The diverse biological activities of this compound derivatives present numerous opportunities for translational research.